Selective PI3K p110α Inhibition vs. p110δ and p110β Isoforms
Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate demonstrates potent and selective inhibition of the PI3K p110α isoform. In a cell-based assay using recombinant human PI3K isoforms expressed in rat Rat1 cells, the compound exhibited an IC₅₀ of 35 nM against p110α, which is 2.1-fold more potent than its activity against p110δ (IC₅₀ = 74 nM) and 2.7-fold more potent than against p110β (IC₅₀ = 95 nM) [1].
| Evidence Dimension | PI3K Isoform Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35 nM (p110α) |
| Comparator Or Baseline | 74 nM (p110δ) and 95 nM (p110β) for the same compound |
| Quantified Difference | 2.1-fold selectivity over p110δ; 2.7-fold selectivity over p110β |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K isoforms expressed in rat Rat1 cells |
Why This Matters
This intra-compound selectivity profile is critical for researchers developing PI3K pathway inhibitors, as isoform-specific targeting can reduce off-target effects and improve therapeutic indices compared to pan-PI3K inhibitors.
- [1] BindingDB. (n.d.). BDBM207234 US9260439, 211: PI3K p110alpha, p110delta, and p110beta inhibition data. Binding Database. View Source
